BenchChemオンラインストアへようこそ!

1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate

Lipophilicity Membrane permeability ADME prediction

1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate (CAS 942190-47-8), also referred to as Methyl 1-Boc-3-aminopyrrolidine-3-carboxylate, is a heterobifunctional pyrrolidine building block bearing an acid-labile Boc-protected tertiary amine and a base-labile methyl ester at the 3-position, with a free primary amine at the same quaternary center. This orthogonal protection architecture enables sequential, chemoselective deprotection and derivatization without the need for additional protection/deprotection steps.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 942190-47-8
Cat. No. B1374930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate
CAS942190-47-8
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)N
InChIInChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7,12H2,1-4H3
InChIKeyMMMLIIXJYXFIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate (CAS 942190-47-8) — Procurement-Relevant Structural and Physicochemical Profile


1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate (CAS 942190-47-8), also referred to as Methyl 1-Boc-3-aminopyrrolidine-3-carboxylate, is a heterobifunctional pyrrolidine building block bearing an acid-labile Boc-protected tertiary amine and a base-labile methyl ester at the 3-position, with a free primary amine at the same quaternary center [1]. This orthogonal protection architecture enables sequential, chemoselective deprotection and derivatization without the need for additional protection/deprotection steps. It is supplied as a racemic mixture at C3 with standard commercial purity of 97% and is commonly stored at 2–8 °C . Computed physicochemical descriptors (PubChem-derived) include a molecular weight of 244.29 g/mol, XLogP3-AA of 0.1, topological polar surface area (TPSA) of 81.9 Ų, 5 hydrogen-bond acceptors, and 1 hydrogen-bond donor [2].

Why Generic Substitution of 1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate Fails — Orthogonal Protection as a Procurement Gate


The closest structural analogs — 3-amino-1-Boc-pyrrolidine-3-carboxylic acid (free acid, CAS 862372-66-5), 1-benzyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate (Cbz analog), and 3-amino-1-Boc-pyrrolidine (CAS 186550-13-0, lacking the 3-carboxylate) — differ in one or more critical dimensions of protection orthogonality, lipophilicity, or hydrogen-bonding capacity [1]. The free acid analog cannot undergo selective ester hydrolysis because the carboxylate is already deprotected, forcing all further chemistry through the free acid and risking undesired side reactions with the free amine [2]. The Cbz analog requires hydrogenolytic deprotection conditions (H₂, Pd/C), which may be incompatible with substrates bearing reducible functional groups, whereas the Boc group on the target compound is cleaved under mild, non-reducing acidic conditions (TFA or HCl) that leave the methyl ester intact [3]. The simple 3-amino-1-Boc-pyrrolidine lacks the 3-carboxylate handle entirely, eliminating the possibility of carboxyl-directed coupling or functionalization. These differences mean that downstream reaction schemes, protecting-group strategies, and purification protocols are compound-specific and cannot be freely interchanged without altering synthetic route design and potentially compromising yield or purity .

Quantitative Differentiation of 1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate vs. Closest Analogs — Evidence Guide for Scientific Procurement


Lipophilicity Advantage Over Free Acid Analog — XLogP3 Difference of 2.6 Log Units

The target compound exhibits an XLogP3-AA of 0.1, compared to −2.5 for the free acid analog 3-amino-1-Boc-pyrrolidine-3-carboxylic acid (CAS 862372-66-5), both computed by the same method (PubChem XLogP3 3.0) [1]. This 2.6-log-unit increase in lipophilicity indicates that the methyl ester form is approximately 400× more lipophilic than the free acid, a meaningful difference for applications requiring passive membrane permeability or organic-phase partitioning during synthesis or biological assays.

Lipophilicity Membrane permeability ADME prediction

TPSA Reduction vs. Free Acid Analog — 11.0 Ų Lower Polar Surface Area

The topological polar surface area (TPSA) of the target compound is 81.9 Ų, compared to 92.9 Ų for the free acid analog 3-amino-1-Boc-pyrrolidine-3-carboxylic acid (CAS 862372-66-5), both computed by Cactvs (PubChem) [1]. The 11.0 Ų reduction arises from the replacement of the polar carboxylic acid group with a less polar methyl ester, which also reduces the hydrogen-bond donor count from 2 (free acid) to 1 (methyl ester) [2].

Polar surface area Bioavailability Drug-likeness

Orthogonal Deprotection Selectivity — Methyl Ester Saponification Without Boc Loss

Rodan et al. (J. Med. Chem. 2001) demonstrated that the methyl ester of the closely related 1-(tert-butyl) 3-methyl 1,3-pyrrolidinedicarboxylate (I) can be saponified to the corresponding carboxylic acid (II) using NaOH while the Boc group remains fully intact [1]. This establishes that Boc and methyl ester are fully orthogonal under basic hydrolysis conditions — a capability absent in the free acid analog (which has no ester to selectively unmask) and in the Cbz analog (where Cbz is susceptible to base-catalyzed cleavage) .

Orthogonal protection Chemoselectivity Peptide coupling

Documented Utility as Key Intermediate in Kinase Inhibitor Programs — Patent WO2011/144584 A1

The compound is explicitly cited as a synthetic intermediate in F. Hoffmann-La Roche AG patent WO2011/144584 A1 (Page/Page column 54), which describes pyrrolopyrazine derivatives as dual SYK and JAK inhibitors for autoimmune and inflammatory diseases [1]. This establishes the compound's role in a validated pharmaceutical pipeline, in contrast to the free acid analog (862372-66-5) and simple 3-amino-1-Boc-pyrrolidine (186550-13-0), which are not cited in this patent context and lack the dual-protection architecture required for the described synthetic route.

Kinase inhibitor SYK/JAK Medicinal chemistry

Rotatable Bond Count Differentiation — Impact on Conformational Flexibility and Fragment-Based Design

The target compound has 4 rotatable bonds (PubChem), compared to 3 for the free acid analog (862372-66-5) and 2 for 3-amino-1-Boc-pyrrolidine (186550-13-0) [1]. The additional rotatable bond in the target compound arises from the methyl ester moiety, providing greater conformational sampling capacity. In fragment-based drug discovery, rotatable bond count is a key metric for assessing three-dimensional fragment diversity, with pyrrolidine-based fragments known to enhance 3D character [2].

Rotatable bonds Conformational flexibility Fragment-based drug discovery

Aqueous Solubility Profile — Computed ESOL Solubility of 20.6 mg/mL

The computed aqueous solubility (ESOL method) of the target compound is 20.6 mg/mL (0.0841 mol/L), classified as 'Soluble' . This value provides a procurement-relevant benchmark for stock solution preparation in DMSO/aqueous buffer systems for biological assays. While directly comparable ESOL data for the free acid analog and Cbz analog are not available from a single consistent source, the target compound's solubility supports typical medicinal chemistry workflow concentrations (10–50 mM DMSO stock solutions).

Aqueous solubility Formulation Assay compatibility

Recommended Research and Industrial Application Scenarios for 1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate


Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Deprotection of Amine and Carboxyl Functionality

For synthetic routes that demand sequential functionalization — for example, acylation or reductive amination at the free 3-amine, followed by ester hydrolysis and carboxyl-directed amide coupling — this compound's orthogonal Boc (acid-labile) and methyl ester (base-labile) protection pair eliminates the need for intermediate re-protection . The Boc group is stable to NaOH-mediated ester hydrolysis, and the methyl ester is stable to TFA-mediated Boc cleavage, enabling a two-step divergent diversification workflow that is explicitly documented in cathepsin inhibitor synthesis (J. Med. Chem. 2001) [1].

SYK/JAK Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

The compound is a documented intermediate in the Roche SYK/JAK dual inhibitor patent (WO2011/144584 A1), which targets autoimmune and inflammatory diseases [2]. Procurement of this building block is indicated for teams pursuing pyrrolopyrazine-based kinase inhibitor scaffolds, where the 3-amino-3-carboxylate substitution pattern provides a vector for both hinge-binding motif elaboration (via the amine) and solvent-exposed region optimization (via the carboxylate) .

Fragment-Based Drug Discovery (FBDD) Requiring 3D-Diverse Pyrrolidine Scaffolds

The compound features 4 rotatable bonds and a quaternary sp³ stereocenter, characteristics associated with enhanced three-dimensional fragment diversity [3]. Its TPSA (81.9 Ų) falls within the Rule-of-Three (Ro3) fragment-like space, and its consensus LogP (0.6) is consistent with fragment screening cascade compatibility . For fragment-growing campaigns, the dual protection strategy allows iterative chemical elaboration at either the amine or carboxylate handle without cross-interference [4].

Peptide Mimetic and Constrained Amino Acid Synthesis

As an α,α-disubstituted amino acid surrogate, this compound serves as a protected precursor for incorporating a quaternary 3-aminopyrrolidine-3-carboxylate motif into peptide mimetics [5]. The methyl ester can be selectively hydrolyzed to the free acid for solid-phase peptide synthesis coupling, while the Boc group remains intact for later global deprotection — a strategy directly analogous to that demonstrated in the saponification of the corresponding N-Boc-pyrrolidine methyl ester (J. Med. Chem. 2001) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Tert-butyl 3-methyl 3-aminopyrrolidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.